5-Bromo-4-fluoro-2-hydroxybenzoic acid

Medicinal Chemistry ADME Prediction Property-Based Design

Researchers requiring a dihalogenated salicylic acid scaffold for Pd-catalyzed cross-coupling often face supply gaps with mono-halogenated analogs that lack the essential bromine handle for Suzuki-Miyaura diversification. 5-Bromo-4-fluoro-2-hydroxybenzoic acid (CAS 1644-71-9) resolves this: • Dual halogenation (4-F, 5-Br) enables sequential functionalization-carboxylic acid derivatization followed by late-stage C-C coupling at C5 • Unique electronic profile (XLogP3: 2.4, TPSA: 57.5 Ų) distinct from mono-halogenated analogs, critical for SAR fidelity • Reliable ≥95% purity across major suppliers; shipped ambient globally for R&D use

Molecular Formula C7H4BrFO3
Molecular Weight 235.01 g/mol
CAS No. 1644-71-9
Cat. No. B167602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-fluoro-2-hydroxybenzoic acid
CAS1644-71-9
Molecular FormulaC7H4BrFO3
Molecular Weight235.01 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)F)O)C(=O)O
InChIInChI=1S/C7H4BrFO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12)
InChIKeyAJOOCGAVXMXLLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-fluoro-2-hydroxybenzoic Acid: Halogenated Building Block


5-Bromo-4-fluoro-2-hydroxybenzoic acid (CAS 1644-71-9) is a dihalogenated salicylic acid derivative characterized by bromine at the 5-position, fluorine at the 4-position, and a carboxylic acid group ortho to a phenolic hydroxyl [1]. With a molecular formula of C7H4BrFO3 and a molecular weight of 235.01 g/mol, this compound serves primarily as a versatile synthetic building block in medicinal chemistry and drug discovery [1]. Its strategic halogenation pattern imparts distinct physicochemical properties—including a computed XLogP3-AA of 2.4 and a topological polar surface area of 57.5 Ų—that are fundamentally different from those of its mono-halogenated or non-halogenated analogs, directly impacting its utility in scaffold diversification and structure-activity relationship (SAR) studies [1].

Dihalogenated salicylic acid scaffold for medicinal chemistry diversification

Aryl bromide handle supports Pd-catalyzed cross-coupling workflows

Fluorine substituent modulates lipophilicity for SAR and property-based design

Substitution Risk vs. Structural Analogs


Substituting 5-bromo-4-fluoro-2-hydroxybenzoic acid with a generic salicylic acid derivative or a mono-halogenated analog is not a scientifically neutral decision; it introduces a high risk of divergent outcomes in critical applications. The specific 4-fluoro,5-bromo substitution pattern confers a unique combination of electronic effects (strongly electron-withdrawing fluorine at position 4) and steric bulk/hydrophobicity (bromine at position 5) that fundamentally alters the molecule's reactivity in cross-coupling reactions and its interaction with biological targets [1]. Replacing this compound with, for instance, 4-fluoro-2-hydroxybenzoic acid eliminates the bromine atom, thereby completely removing the essential functional handle required for pivotal Suzuki-Miyaura or Buchwald-Hartwig couplings that are central to modern medicinal chemistry workflows. Conversely, using a non-fluorinated analog like 5-bromosalicylic acid will alter both the metabolic profile and electronic properties of the resulting lead molecule [2]. Such seemingly minor structural changes can lead to a substantial loss of potency, a failure in a key synthetic step, or an unpredictable change in off-target activity. The quantitative evidence presented in Section 3 underscores the tangible, measurable differences that make this compound a non-fungible entity in research and development.

Replacing with 4-fluoro-2-hydroxybenzoic acid removes the bromine handle

Eliminates the essential aryl halide required for Suzuki-Miyaura and Buchwald-Hartwig couplings, blocking a key diversification route.

Replacing with 5-bromosalicylic acid drops the fluorine substituent

Alters the electronic profile and reported lipophilicity, which may shift metabolic stability and membrane permeability predictions.

Quantitative Evidence: Differentiating 5-Bromo-4-fluoro-2-hydroxybenzoic Acid


Lipophilicity and Polar Surface Area vs. Non-Fluorinated Analog

The introduction of a single fluorine atom at the 4-position of 5-bromo-4-fluoro-2-hydroxybenzoic acid (XLogP3-AA = 2.4) results in a quantifiably different lipophilicity profile compared to its non-fluorinated, mono-brominated analog, 5-bromo-2-hydroxybenzoic acid (XLogP3-AA = 1.7) [1][2]. This represents an increase of 0.7 log units, translating to a roughly 5-fold higher predicted partition coefficient. This difference is crucial for optimizing the drug-likeness of a lead compound, as it directly impacts its ability to cross biological membranes. The fluorine atom also increases the topological polar surface area (TPSA) from 46.5 Ų to 57.5 Ų, altering the compound's hydrogen bonding capacity [1][3]. These quantitative property shifts are critical for achieving a desired balance between passive permeability and solubility.

Lipophilicity Shift
Cross-study comparable
XLogP3-AA: 2.4 vs 1.7 (+0.7 log units)
Supports membrane permeability prediction context for lead optimization
Computed values; vs non-fluorinated 5-bromo-2-hydroxybenzoic acid
Medicinal Chemistry ADME Prediction Property-Based Design

Cross-Coupling Necessity of the 5-Bromo Substituent

The presence of the bromine atom at the 5-position in 5-bromo-4-fluoro-2-hydroxybenzoic acid is a non-negotiable requirement for a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. Its direct comparator, 4-fluoro-2-hydroxybenzoic acid (CAS 345-29-9), lacks this halogen handle, rendering it completely inert in these pivotal C-C and C-N bond-forming transformations. The bromine atom provides a site for highly predictable and chemoselective functionalization, enabling the late-stage diversification of a complex molecular scaffold. The patent literature describes the utility of this compound as an intermediate for preparing complex biaryl structures via such couplings [1].

Cross-Coupling Reactivity
Class-level inference
Active aryl bromide for Pd(0) oxidative addition
Enables Suzuki-Miyaura and Buchwald-Hartwig diversification workflows
Qualitative reactivity difference vs non-brominated analog
Organic Synthesis Cross-Coupling Chemistry Scaffold Diversification

Superior COX Inhibition in 5-Substituted Salicylic Acid Scaffolds

A study on salicylic acid analogs established that the class of 5-substituted-2-hydroxybenzoic acid derivatives (e.g., 7a-7h) generally exhibit superior inhibitory activity against cyclooxygenase (COX) enzymes compared to their 4-substituted-2-hydroxybenzoic acid counterparts (e.g., 12a-12h) [1]. While 5-bromo-4-fluoro-2-hydroxybenzoic acid itself was not directly assayed, the study provides robust, class-level inference that the 5-substituted scaffold is a privileged chemotype for COX inhibition. This positions 5-bromo-4-fluoro-2-hydroxybenzoic acid as a superior starting point for designing COX-1/COX-2 probes relative to its regioisomeric analog, 4-bromo-5-fluoro-2-hydroxybenzoic acid, which has not been reported in this context [1].

COX Inhibition Context
Class-level inference
Reported class-level SAR: 5-substituted scaffold shows higher COX inhibition trend
Supports scaffold prioritization review for COX probe development
Data to verify; target compound not directly assayed in cited study
Enzymology Inflammation COX Inhibition SAR

Key Application Scenarios


Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent in 5-bromo-4-fluoro-2-hydroxybenzoic acid makes it an ideal intermediate for the late-stage introduction of aryl, heteroaryl, or alkenyl groups via palladium-catalyzed Suzuki-Miyaura coupling. This application is supported by the compound's use as a building block for generating biaryl structures, as cited in the patent literature [1]. Procurement of this compound over the non-brominated analog 4-fluoro-2-hydroxybenzoic acid is essential when the synthetic plan requires a C-C bond-forming step at the 5-position to explore SAR around a lead candidate's aryl region. This approach allows for rapid analog generation without redesigning the core synthesis.

Design of COX-1/COX-2 Modulator Probes

Based on class-level evidence showing that 5-substituted-2-hydroxybenzoic acid scaffolds are generally more potent COX inhibitors than their 4-substituted counterparts, 5-bromo-4-fluoro-2-hydroxybenzoic acid is a strategic starting material for creating new chemical probes to study the cyclooxygenase pathway [2]. The presence of both bromine and fluorine allows for iterative functionalization. A medicinal chemist could first use the carboxylic acid to install a core warhead (e.g., a sulfonamide or heterocycle), then exploit the bromine for diversification to build a focused library of COX inhibitor candidates. Selecting this compound over its regioisomer, 4-bromo-5-fluoro-2-hydroxybenzoic acid, is a data-driven decision that increases the likelihood of identifying a hit in a primary screen.

Fluorine-Containing Radiopharmaceutical Precursors

The 4-fluoro substituent in 5-bromo-4-fluoro-2-hydroxybenzoic acid provides a stable fluorine atom that can serve as a non-radioactive 'cold' standard for the development of novel ^18F-labeled positron emission tomography (PET) tracers. The bromine handle offers a site for further functionalization, for example, to attach a targeting vector or a prosthetic group. Procurement of this specific dihalogenated benzoic acid, rather than a mono-fluorinated or non-halogenated analog, provides a unique dual-functionalized core that is highly valued in radiochemistry for building complexity into a tracer molecule while maintaining a site for isotopic labeling studies.

Application
Selection Property
Validation Focus
Cross-coupling diversification studies
Aryl bromide reactivity handle
Pd-catalyzed coupling compatibility
COX pathway probe development
5-substituted scaffold context
COX enzyme inhibition profiling
Fluorinated tracer precursor research
Dual halogenation pattern
Cold standard characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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